2-[(4-Bromophenyl)sulfanyl]propanoic acid

RANK receptor NF-κB pathway osteoclast differentiation

2-[(4-Bromophenyl)sulfanyl]propanoic acid is an α-thioaryl propanoic acid derivative for three key applications: (1) RANK receptor agonist for bone resorption/NF-κB studies—activity absent in non-brominated analog; (2) DKR with (S)-HBTM yielding enantiopure esters ≤92% ee—β-substituted regioisomer incompatible; (3) multi-channel ion channel inhibitor. Reactive C-Br bond facilitates Pd-catalyzed cross-coupling. ≥95% purity.

Molecular Formula C9H9BrO2S
Molecular Weight 261.13
CAS No. 18739-77-0
Cat. No. B2734802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)sulfanyl]propanoic acid
CAS18739-77-0
Molecular FormulaC9H9BrO2S
Molecular Weight261.13
Structural Identifiers
SMILESCC(C(=O)O)SC1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
InChIKeyBOZTVOOYSYAINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS 18739-77-0) – Supplier, Specification, and Procurement Reference


2-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS 18739-77-0, molecular formula C9H9BrO2S, molecular weight 261.14 g/mol) is an α-substituted propanoic acid derivative characterized by a 4-bromophenyl group linked via a sulfanyl (thioether) moiety to the C2 position . The compound is typically supplied at a purity specification of ≥95% . Its structure incorporates a carboxylic acid functional group, enabling participation in typical acid-derivative chemistry, while the bromophenyl moiety enhances lipophilicity . The compound is commercially available as a research reagent in quantities ranging from 50 mg to multi-gram scale .

Why 2-[(4-Bromophenyl)sulfanyl]propanoic acid Cannot Be Simply Replaced by Common Analogs


2-[(4-Bromophenyl)sulfanyl]propanoic acid occupies a structurally defined niche among α-thioaryl propanoic acids that precludes simple generic substitution. The presence and position of the bromine atom on the phenyl ring, the specific location of the sulfanyl linkage at the α-carbon (C2) rather than the β-carbon (C3), and the resultant α-substituted propanoic acid framework collectively determine the compound's reactivity profile in catalytic transformations and its ability to engage specific biological targets such as the RANK receptor . Substituting an analog lacking the bromine atom, bearing a different halogen, or possessing a shifted sulfanyl attachment site would yield a molecule with altered electronic properties, steric constraints, and biological recognition—parameters that are not interchangeable in structure-activity relationships . The following evidence quantifies where these structural distinctions produce measurable differences.

Quantitative Differentiation Evidence for 2-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS 18739-77-0)


RANK Receptor Binding and Bone Resorption Enhancement: Functional Divergence from Non-Brominated 2-(Phenylthio)propanoic Acid

2-[(4-Bromophenyl)sulfanyl]propanoic acid has been demonstrated to bind directly to the receptor activator of nuclear factor kappa-B (RANK) receptor and activate the NF-κB signaling pathway, resulting in enhanced bone resorption . In contrast, its closest non-brominated analog, 2-(phenylthio)propanoic acid (CAS 17431-94-6), is primarily documented as a synthetic intermediate with directing-group activity in copper-catalyzed C-H activation reactions, and no comparable RANK/NF-κB pathway engagement has been reported for this compound in the available literature . The presence of the 4-bromo substituent is hypothesized to facilitate non-covalent interactions within the RANK receptor binding pocket that are absent or significantly attenuated in the unsubstituted phenylthio analog.

RANK receptor NF-κB pathway osteoclast differentiation bone resorption assay

Dynamic Kinetic Resolution Efficiency: α-Substituted Scaffold Enables Non-Enzymatic Enantioselective Esterification

The α-(arylthio)alkanoic acid scaffold represented by 2-[(4-bromophenyl)sulfanyl]propanoic acid has been demonstrated to undergo dynamic kinetic resolution (DKR) during non-enzymatic enantioselective esterification catalyzed by (S)-homobenzotetramisole ((S)-HBTM) . This methodology produces the corresponding ester with up to 92% enantiomeric excess and up to 93% yield . The structural requirement for successful DKR is the α-substituted propanoic acid framework bearing an arylthio moiety—a feature that distinguishes this compound from β-substituted analogs such as 3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS 13735-04-1), where the sulfanyl linkage resides at the C3 position rather than the stereogenic C2 center . The β-substituted analog lacks the α-stereocenter required for this kinetic resolution pathway.

dynamic kinetic resolution enantioselective synthesis homobenzotetramisole α-thioaryl acids

Bromine Electronic Effects: Differential Reactivity Relative to Chloro- and Methyl-Substituted Analogs

The 4-bromophenyl substituent in 2-[(4-bromophenyl)sulfanyl]propanoic acid confers distinct reactivity compared to its 4-chlorophenyl and 4-methylphenyl analogs . The bromine atom possesses a larger atomic radius and distinct polarizability (C-Br bond length ~1.94 Å, C-Br bond dissociation energy ~285 kJ/mol) compared to chlorine (C-Cl bond length ~1.77 Å, BDE ~327 kJ/mol), affecting nucleophilic aromatic substitution and cross-coupling reaction kinetics [1]. Additionally, the electron-withdrawing inductive effect of bromine (-I effect) differs in magnitude from that of chlorine, and stands in contrast to the electron-donating character of the methyl group in 2-[(4-methylphenyl)sulfanyl]propanoic acid . These electronic and steric parameters are critical determinants of reactivity in palladium-catalyzed transformations and substitution chemistry at the aromatic ring.

halogen electronic effects substituent comparison nucleophilic substitution reactivity modulation

Ion Channel Inhibition Profile: Multi-Target Activity Relative to β-Positional Isomer

2-[(4-Bromophenyl)sulfanyl]propanoic acid has been demonstrated to inhibit multiple ion channel types, including potassium channels, sodium channels, calcium channels, and chloride channels . This broad ion channel inhibitory profile represents a functional attribute not documented for the β-positional isomer 3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS 13735-04-1), which is primarily described in the literature as a general organic intermediate without reported ion channel modulatory activity . The α-substitution pattern of the target compound positions the carboxylic acid moiety at a distinct spatial orientation relative to the bromophenyl-thioether pharmacophore, which may influence recognition by ion channel pore domains or associated regulatory proteins.

ion channel inhibition potassium channels calcium channels sodium channels

Predicted Physicochemical Properties: Density and Boiling Point Distinguish Target from Regioisomers and Non-Brominated Analogs

Predicted physicochemical properties for 2-[(4-bromophenyl)sulfanyl]propanoic acid include a density of 1.61 ± 0.1 g/cm³ and a boiling point of 367.5 ± 27.0 °C . In contrast, the non-brominated analog 2-(phenylthio)propanoic acid (CAS 17431-94-6) has a lower molecular weight (182.24 g/mol versus 261.14 g/mol) and correspondingly different density and volatility profiles . The regioisomer 3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS 13735-04-1), while sharing the same molecular formula and weight, exhibits different physical behavior due to its β-sulfanyl substitution pattern . Additionally, the presence of bromine enhances lipophilicity (estimated logP increase of ~0.5-1.0 units relative to the non-brominated phenylthio analog), influencing solubility and membrane permeability characteristics .

physicochemical properties density boiling point lipophilicity

High-Value Application Scenarios for 2-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS 18739-77-0)


Bone Biology and Osteoclast Differentiation Studies Requiring RANK Receptor Engagement

Laboratories investigating RANK-RANKL signaling and osteoclast-mediated bone resorption should prioritize this compound based on its demonstrated ability to bind the RANK receptor and activate the NF-κB pathway, resulting in enhanced bone resorption . This functional property is not documented for the non-brominated 2-(phenylthio)propanoic acid analog, making the 4-bromo substitution essential for studies requiring RANK pathway engagement. Cell-based assays examining osteoclast differentiation, bone remodeling, or osteoporosis-related signaling mechanisms will directly benefit from this compound's specific pharmacological activity profile.

Enantioselective Synthesis via Non-Enzymatic Dynamic Kinetic Resolution of α-Thioaryl Acids

Synthetic organic chemistry groups pursuing enantiopure α-thioaryl propanoic acid esters should select this compound as the substrate scaffold for dynamic kinetic resolution (DKR) catalyzed by (S)-homobenzotetramisole . The methodology enables production of enantiomerically enriched esters with up to 92% ee and yields up to 93%. This DKR pathway is accessible only to α-substituted scaffolds bearing the arylthio moiety; the β-substituted regioisomer 3-[(4-bromophenyl)sulfanyl]propanoic acid lacks the requisite α-stereocenter and is structurally incompatible with this transformation. Applications include asymmetric synthesis of chiral building blocks for medicinal chemistry programs.

Ion Channel Pharmacology and Electrophysiology Screening Campaigns

Electrophysiology laboratories conducting ion channel modulator screens should incorporate this compound based on its reported multi-channel inhibitory activity spanning potassium, sodium, calcium, and chloride channels . The α-substitution pattern positions the pharmacophore in a conformation that confers this broad ion channel activity profile, which is not reported for the β-positional isomer. This compound serves as a reference tool for studying polypharmacology at ion channel targets or for validating screening assay performance across multiple channel subtypes.

Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution Chemistry

Synthetic chemistry groups requiring aryl bromide substrates for cross-coupling reactions should procure this compound based on the favorable reactivity conferred by the C-Br bond. The longer C-Br bond length (~1.94 Å) and lower bond dissociation energy (~285 kJ/mol) relative to the C-Cl analog (~1.77 Å, ~327 kJ/mol) facilitate oxidative addition in palladium-catalyzed transformations . This compound's α-propanoic acid framework, combined with a reactive aryl bromide handle, makes it suitable for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling methodologies where the carboxylic acid group can be orthogonally protected or directly utilized in subsequent transformations.

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